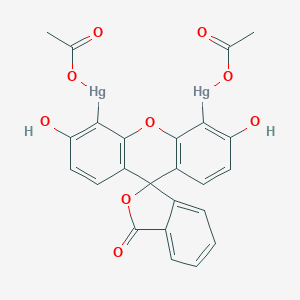

Fluorescein mercuriacetate

Description

Properties

CAS No. |

3570-80-7 |

|---|---|

Molecular Formula |

C24H16Hg2O9 |

Molecular Weight |

849.6 g/mol |

IUPAC Name |

acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury |

InChI |

InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-4,7-10,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |

InChI Key |

CYDZNZZZHHOHEC-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O |

Canonical SMILES |

CC(=O)O[Hg]C1=C(C=C2C(=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)O)[Hg]OC(=O)C)O |

Other CAS No. |

32382-27-7 |

Synonyms |

2,7-Bis(acetoxymercuri)fluorescein |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Functionalization Strategies of Fluorescein Mercuriacetate

Research into Tailored Synthesis for Specific Applications

The conventional synthesis of fluorescein (B123965) mercuriacetate involves the reaction of fluorescein with mercuric acetate (B1210297) in an organic solvent like acetic acid or acetone (B3395972) at room temperature or slightly elevated temperatures. Purification is typically achieved through recrystallization or chromatography. However, research has focused on refining and tailoring this synthesis to produce derivatives with specific functionalities for targeted applications.

One area of research involves the synthesis of radiolabeled fluorescein mercuriacetate for use in biomedical imaging. For instance, [203Hg]hydroxymercurifluoresceins have been synthesized for imaging acutely damaged myocardium. snmjournals.org These syntheses can be achieved through either mercuric isotope exchange or direct synthesis using [203Hg]mercuric acetate, with the latter allowing for better isolation and separation of the product mixture. snmjournals.org This tailored approach highlights the importance of the organic moiety for tissue selectivity and the mercuric group for irreversible binding within the cell. snmjournals.org

Another tailored synthetic approach involves the solid-phase synthesis of halogenated derivatives of fluorescein, where mercury acetate can act as a catalyst. google.comgoogle.com This method allows for the controlled introduction of halogen atoms onto the fluorescein backbone, which can modulate the compound's electronic and photophysical properties. google.comgoogle.comiscientific.org Such modifications are crucial for applications like the development of non-volatile memory devices. google.comgoogle.com

The synthesis of fluorescein mercuriacetate derivatives can also be tailored for specific analytical applications. For example, it is used in the determination of disulfide groups and for detecting volatile sulfur compounds, which are responsible for oral malodor. greyhoundchrom.comresearchgate.net The synthesis for these applications requires high purity to ensure accurate and sensitive detection.

Table 1: Overview of Tailored Synthesis Methods for Fluorescein Mercuriacetate Derivatives

| Application | Synthetic Approach | Key Reagents | Purpose of Tailoring |

|---|---|---|---|

| Biomedical Imaging | Radiolabeling with 203Hg | [203Hg]mercuric acetate | To enable in vivo imaging of damaged tissues. snmjournals.org |

| Electronics | Solid-phase halogenation | Mercury acetate (catalyst), Halides, Oxone® | To create electro-bistable materials for memory devices. google.comgoogle.com |

| Analytical Chemistry | High-purity synthesis | Fluorescein, Mercuric acetate | To ensure sensitivity and accuracy in detecting specific analytes. greyhoundchrom.comresearchgate.net |

| Protein Studies | Standard mercuration | Fluorescein, Mercuric acetate | To create probes for studying thiol-containing proteins. nih.gov |

Derivatization Approaches for Enhanced Reactivity and Selectivity

Derivatization of fluorescein mercuriacetate is a key strategy to enhance its reactivity and selectivity for specific targets. These modifications often focus on the fluorescein core or the mercury-linked acetate group.

One significant derivatization involves the conversion of fluorescein mercuriacetate into other functional probes. For example, it can be a starting material for the synthesis of FLASH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol), a biarsenical probe that can label specific tetracysteine motifs in proteins. ucsd.edu This conversion involves the reaction of fluorescein mercuriacetate with arsenic trichloride, demonstrating a powerful method to change the reactive group from mercury to arsenic, thereby altering its target specificity. ucsd.edu

The reactivity of fluorescein mercuriacetate towards sulfhydryl groups can be modulated by its surrounding chemical environment. For instance, the presence of barbital (B3395916) can inhibit its reaction with thiol groups due to complex formation between barbital and the fluorescein mercuriacetate molecule itself. nih.gov This finding suggests that the structure surrounding the thiol groups influences the extent of this inhibition, providing a tool to probe the local environment of these groups in proteins. nih.gov

Furthermore, the acetoxymercuri groups on fluorescein mercuriacetate can undergo substitution reactions, allowing for the introduction of other functional groups. This opens up possibilities for creating a diverse library of fluorescein-based probes with tailored properties. The choice of reagents and reaction conditions dictates the major products formed, which can range from mercury-free fluorescein derivatives upon reduction to various functionalized fluorescein compounds through substitution.

Table 2: Derivatization Strategies for Fluorescein Mercuriacetate

| Derivatization Approach | Reagents | Resulting Compound/Effect | Enhanced Property |

|---|---|---|---|

| Conversion to Biarsenical Probe | Arsenic trichloride, Palladium acetate, N,N-diisopropylethylamine | FLASH-EDT2 | Altered target specificity towards tetracysteine motifs. ucsd.edu |

| Modulation of Thiol Reactivity | Barbital | FMA-barbital complex | Ability to probe the environment of thiol groups. nih.gov |

| Substitution Reactions | Various nucleophiles | Functionalized fluorescein derivatives | Tailored reactivity and selectivity. |

| Reduction | Sodium borohydride | Mercury-free fluorescein derivatives | Removal of mercury for specific applications. |

Integration of Fluorescein Mercuriacetate into Novel Molecular Architectures

The unique properties of fluorescein mercuriacetate make it an attractive building block for integration into larger and more complex molecular architectures. This integration aims to combine the fluorescent signaling of the fluorescein core with the specific binding capabilities of the mercuric group, or to utilize the entire molecule as a component in a larger system.

One notable application is its use as a fluorescent probe to study the dynamic structure of double-helical DNA. nih.gov Fluorescein mercuriacetate can cause the unwinding of the DNA double helix and bind to the separated bases. nih.gov The kinetics of this process are sensitive to environmental factors like pH and sodium ion concentration, providing insights into the stability and dynamics of the DNA structure. nih.gov It has been shown to bind to nucleic acids, with a high affinity for single-stranded regions, making it a useful tool for studying nucleic acid structures. nih.gov

Fluorescein mercuriacetate can also be incorporated into sensing platforms for the detection of specific analytes. For example, it has been used to develop a fluorimetric assay for quantifying volatile sulfur compounds. researchgate.net The principle of this sensor is the quenching of the fluorescence of fluorescein mercuriacetate upon reaction with these compounds. researchgate.net

More complex architectures can be created by attaching fluorescein derivatives to other molecules or materials. For instance, fluorescein hydrazide, a derivative of fluorescein, has been appended to a metal-organic framework (MOF) to create a chemosensor for mercury ions. mdpi.com While not a direct integration of fluorescein mercuriacetate, this demonstrates the potential of using the fluorescein scaffold, which is the core of fluorescein mercuriacetate, in the design of advanced materials. The integration into the MOF structure enhances the stability and selectivity of the sensing system. mdpi.com

The interaction of fluorescein mercuriacetate with proteins has also been studied to understand its effect on enzyme activity and conformation. It has been shown to be an irreversible inhibitor of sorbitol dehydrogenase by reacting with an essential sulfhydryl group, leading to a subtle conformational change in the enzyme. researchgate.net This demonstrates its utility in probing the structure and function of proteins.

Molecular Interactions and Mechanistic Elucidation of Fluorescein Mercuriacetate

Binding Kinetics and Thermodynamics with Nucleic Acids

Fluorescein (B123965) mercuriacetate (FMA) has been identified as a significant fluorescent thiol reagent that engages with various nucleic acids. Its interaction is characterized by observable changes in its absorption and fluorescence properties, making it a valuable tool for the structural analysis of nucleic acids. nih.gov

Investigation of DNA Unwinding Mechanisms

Research indicates that fluorescein mercuriacetate induces the denaturation of double-helical DNA. The proposed mechanism involves FMA causing the unwinding of the DNA double helix prior to binding. This action is comparable to the denaturation mechanism observed with methylmercuric hydroxide, although the binding of FMA to DNA is substantially stronger. nih.gov The process results in denatured DNA after the bound FMA is removed through dialysis against a 1 M KCl solution. nih.gov

Selective Binding to Single-Stranded Nucleic Acid Sections

FMA exhibits a notable selectivity for single-stranded regions of DNA. This selective binding occurs up to a critical concentration of the free reagent. For instance, the binding affinity for single-stranded calf thymus DNA is markedly high, with an association constant of 6.8 x 10(7) M(-1). nih.gov This selective interaction is accompanied by the quenching of FMA's fluorescence. nih.gov

Table 1: Critical Concentrations of Fluorescein Mercuriacetate for Selective Binding to DNA

| DNA Source | GC Content | Critical Concentration (M) |

|---|---|---|

| Calf Thymus | 42% | 1 x 10⁻⁷ |

| Micrococcus lysodeikticus | 72% | 2 x 10⁻⁷ |

Data sourced from studies on FMA's interaction with nucleic acids. nih.gov

Cooperative Binding Phenomena with Double Helical DNA

When the concentration of free fluorescein mercuriacetate surpasses the critical threshold for selective binding, a shift in its interaction with DNA is observed. Above this concentration, FMA engages in cooperative binding with double-helical DNA. nih.gov This cooperative binding is linked to the denaturation of the DNA structure. nih.gov The total number of binding sites for FMA on both calf thymus and M. lysodeikticus DNA approximates the number of base pairs, indicating extensive interaction along the DNA molecule. nih.gov

Interaction with Specific Nucleotides and Polynucleotides (e.g., Thymidine (B127349), Deoxyguanosine, Poly(U), Poly(G))

Studies have demonstrated that the binding of fluorescein mercuriacetate is not limited to complex DNA structures but also extends to individual nucleotides and simple polynucleotides. FMA has been shown to bind directly to thymidine and deoxyguanosine. nih.gov Furthermore, it interacts with polynucleotides such as poly(U) and poly(G). nih.gov

Table 2: Documented Interactions of FMA with Nucleotides and Polynucleotides

| Compound Type | Specific Example | Interaction Confirmed |

|---|---|---|

| Nucleotide | Thymidine | Yes |

| Nucleotide | Deoxyguanosine | Yes |

| Polynucleotide | Poly(U) | Yes |

| Polynucleotide | Poly(G) | Yes |

This table summarizes the confirmed binding targets for Fluorescein Mercuriacetate as identified in research literature. nih.gov

Influence of Environmental Factors on Nucleic Acid Interactions (pH, Ionic Strength)

The interaction between fluorescein mercuriacetate and nucleic acids is sensitive to environmental conditions such as pH and ionic strength. The ionic equilibria of the fluorescein molecule itself are pH-dependent; for example, the phenol (B47542) group has a pKa of approximately 6.4, and its ionization state changes around physiological pH. thermofisher.com Changes in pH and ionic strength can alter the absorbance spectra of nucleic acids, which is a critical factor in spectrophotometric analysis of their purity and concentration. researchgate.net Specifically, adjusting the pH of an analytical solution from acidic to slightly alkaline can significantly affect the A260/280 ratio of RNA. researchgate.net Similarly, increasing the ionic strength can lead to decreases in absorbance at both 260 and 280 nm. researchgate.net These factors would predictably influence the binding kinetics and thermodynamics of FMA with DNA by affecting the conformation and charge of both the dye and the nucleic acid target.

Covalent and Non-Covalent Interactions with Proteins and Enzymes

Fluorescein mercuriacetate is recognized for its utility as a probe in studies of thiol-containing proteins due to its specific interactions. nih.gov The compound's reactivity is centered on its ability to form covalent bonds with sulfhydryl groups on proteins and enzymes. nih.govresearchgate.net

This interaction is demonstrated in its effect on calf liver sorbitol dehydrogenase, where FMA acts as an irreversible inhibitor by reacting with an essential sulfhydryl group on the enzyme. researchgate.net This covalent binding induces a subtle conformational change in the enzyme. researchgate.net The absorption and fluorescence characteristics of FMA, once conjugated to these thiol groups, are sensitive to the surrounding environment, making it a valuable tool for probing the structure around these sites. nih.gov

It has also been noted that the reaction of FMA with thiol groups can be inhibited by substances like barbital (B3395916), which interacts directly with FMA, underscoring the specific nature of its reactivity. nih.gov

Table 3: Summary of FMA Interactions with Proteins and Enzymes

| Target Molecule | Target Functional Group | Type of Interaction | Observed Effect |

|---|---|---|---|

| Sorbitol Dehydrogenase | Sulfhydryl (Thiol) | Covalent, Irreversible | Enzyme inhibition, conformational change |

| Thiol-containing proteins | Sulfhydryl (Thiol) | Covalent | Forms conjugate, fluorescence is environmentally sensitive |

This table outlines the nature of the interaction between Fluorescein Mercuriacetate and specific protein targets. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,5'-dithiobis(2-nitrobenzoic acid) |

| Barbital |

| Deoxyguanosine |

| Fluorescein mercuriacetate |

| Methylmercuric hydroxide |

| Poly(G) |

| Poly(U) |

| Sorbitol dehydrogenase |

Targeting of Essential Sulfhydryl Groups in Enzyme Active Sites

Fluorescein mercuriacetate is highly reactive towards sulfhydryl (-SH) groups, also known as thiol groups, which are present in the amino acid cysteine. researchgate.net These groups are often crucial for the catalytic activity and structural integrity of enzymes. The mercury atom in FMA has a high affinity for the sulfur atom of a sulfhydryl group, leading to the formation of a stable mercaptide bond. This reaction effectively modifies the cysteine residue, which can lead to the inactivation of the enzyme if the residue is located within the active site or is otherwise essential for the enzyme's function.

The specificity of FMA for sulfhydryl groups allows it to be used as a titrating agent to determine the number of accessible thiol groups in a protein. By monitoring the changes in absorbance or fluorescence upon the reaction of FMA with a protein, researchers can quantify the number of reactive cysteine residues. This information is critical for understanding enzyme mechanisms and protein structure. For instance, studies have shown that FMA reacts with essential sulfhydryl groups on enzymes like sorbitol dehydrogenase, leading to their inhibition. researchgate.net

Inhibition Kinetics and Mechanism of Action (e.g., Irreversible Inhibition of Sorbitol Dehydrogenase)

The reaction of fluorescein mercuriacetate with essential sulfhydryl groups in an enzyme's active site often results in irreversible inhibition. researchgate.net This means that the inhibitor (FMA) forms a covalent bond with the enzyme, permanently inactivating it. The kinetics of this inhibition can provide insights into the mechanism of enzyme inactivation.

A notable example is the inhibition of calf liver sorbitol dehydrogenase by FMA. researchgate.net The interaction between FMA and the enzyme has been studied through inhibition kinetics, revealing that FMA acts as an irreversible inhibitor. researchgate.net The process follows pseudo-first-order kinetics when the concentration of FMA is much greater than the concentration of the enzyme. The rate of inactivation is dependent on the concentration of FMA, indicating a bimolecular reaction.

| Parameter | Observation | Implication |

| Inhibition Type | Irreversible | Covalent modification of the enzyme |

| Target Site | Essential sulfhydryl group | Cysteine residue is critical for enzyme activity |

| Kinetic Behavior | Time-dependent loss of activity | Covalent bond formation is not instantaneous |

This table summarizes the key aspects of the irreversible inhibition of sorbitol dehydrogenase by fluorescein mercuriacetate.

Conformational Changes Induced by Fluorescein Mercuriacetate Binding to Proteins

| Spectroscopic Technique | Observation upon FMA Binding to Sorbitol Dehydrogenase | Interpretation |

| Absorption Spectroscopy | Small red shift in the spectrum | Alteration in the electronic environment of the fluorescein chromophore |

| Fluorescence Spectroscopy | Changes in emission spectrum and polarization | Change in the local environment and rotational mobility of the bound FMA |

This table details the spectroscopic evidence for conformational changes in sorbitol dehydrogenase upon binding to fluorescein mercuriacetate.

Environmental Sensitivity of Fluorescein Mercuriacetate Conjugated to Thiol Groups

A key feature of fluorescein mercuriacetate as a molecular probe is the environmental sensitivity of its fluorescence when conjugated to thiol groups. nih.gov The fluorescence quantum yield and the position of the emission maximum of the FMA-thiol adduct are dependent on the polarity and viscosity of the local environment. nih.gov This property allows FMA to be used to probe the nature of the microenvironment surrounding a specific cysteine residue in a protein.

For example, when an FMA-thiol conjugate is in a non-polar, hydrophobic environment, its fluorescence intensity tends to be higher, and the emission maximum may be blue-shifted compared to its fluorescence in a polar, aqueous environment. This solvatochromic effect is a powerful tool for studying protein folding, conformational changes, and the nature of ligand binding sites.

Modulation of Protein Reactivity by External Agents (e.g., Barbital)

The reactivity of fluorescein mercuriacetate with thiol groups can be modulated by external agents. One such agent is barbital, which has been shown to inhibit the reaction between FMA and thiol groups. nih.gov This inhibition is not due to barbital reacting with the thiol groups themselves, but rather through a direct interaction with FMA. nih.gov

Studies using fluorescence polarization have demonstrated that barbital forms a complex with FMA. nih.gov This complex formation reduces the availability of free FMA to react with sulfhydryl groups. The extent of this inhibition can vary depending on the specific thiol-containing substance, suggesting that the structure surrounding the thiol group can influence the accessibility of the FMA-barbital complex. nih.gov This phenomenon can be exploited to gain further insights into the steric and electronic environment of thiol groups in proteins. nih.gov

Exploration of Fluorescein Mercuriacetate Binding Sites and Affinities within Complex Biological Systems

Beyond its interaction with specific proteins, fluorescein mercuriacetate can also bind to other macromolecules in complex biological systems, such as nucleic acids. Studies have shown that FMA can bind to various forms of DNA. nih.gov The binding affinity and mode of interaction depend on the concentration of FMA and the structure of the nucleic acid.

At low concentrations, FMA appears to bind selectively to single-stranded regions of DNA. nih.gov However, at higher concentrations, it can bind cooperatively to double-helical DNA, leading to its denaturation. nih.gov The binding of FMA to single-stranded calf thymus DNA is characterized by a high association constant, on the order of 6.8 x 107 M-1. nih.gov This interaction is accompanied by quenching of the fluorescein fluorescence, providing a spectroscopic handle to monitor the binding event. nih.gov The ability of FMA to bind with high affinity to nucleic acids highlights its potential as a probe for nucleic acid structure and function, in addition to its well-established role in studying proteins.

| Biological System | Binding Site/Target | Binding Affinity (Association Constant, Ka) |

| Calf Thymus DNA (single-stranded) | Single-stranded regions | 6.8 x 107 M-1 |

This table provides an example of the binding affinity of fluorescein mercuriacetate within a complex biological system.

Applications of Fluorescein Mercuriacetate in Advanced Research Methodologies

Utilization as a Fluorescent Probe for Macromolecular Structure and Dynamics

The ability of FMA to fluoresce makes it a powerful probe for investigating the structure and dynamic changes of macromolecules in real-time. Its fluorescence emission is sensitive to the local environment, providing insights into molecular interactions and conformational shifts. nih.gov

Elucidation of DNA Dynamic Structure and Local Open Regions

Fluorescein (B123965) mercuriacetate has been instrumental in studying the dynamic nature of the DNA double helix. Research has shown that FMA can cause the unwinding of DNA by binding to the separated bases. nih.gov The kinetics of this unwinding process are influenced by factors such as pH and sodium ion concentration, suggesting that the stability of the DNA helix affects its interaction with the probe. nih.gov

A key finding is that FMA appears to be significantly more reactive toward thermally-induced, locally open regions within the double helix than with fully heat-denatured DNA, especially in the pH range of 6.8 to 7.5. nih.gov This enhanced reactivity is thought to be due to electrostatic interactions between the negatively charged FMA molecule and these transiently opened "bubbles" in the DNA structure. nih.gov This property allows researchers to probe the transient opening and closing of the DNA double helix, a fundamental aspect of DNA replication and transcription.

Furthermore, studies have demonstrated that FMA binds selectively to single-stranded sections of DNA up to a certain concentration. nih.gov Beyond this critical point, it induces cooperative binding and denaturation of the double-helical structure. nih.gov The binding affinity of FMA to single-stranded DNA is notably high, with a reported association constant of 6.8 x 10⁷ M⁻¹ for calf thymus DNA, making it a sensitive tool for studying nucleic acid structures. nih.gov

Table 1: Interaction of Fluorescein Mercuriacetate with DNA

| Property | Observation | Significance |

|---|---|---|

| Binding Target | Primarily single-stranded regions and separated bases in double-helical DNA. nih.govnih.gov | Enables the study of DNA unwinding and the presence of local open regions. nih.gov |

| Binding Kinetics | Influenced by pH and Na+ concentration. nih.gov | Provides insights into the stability of the DNA double helix under different environmental conditions. nih.gov |

| Reactivity | Higher reactivity with locally open regions in DNA than with denatured DNA. nih.gov | Allows for the probing of transient structural dynamics of the DNA molecule. nih.gov |

| Association Constant | 6.8 x 10⁷ M⁻¹ for single-stranded calf thymus DNA. nih.gov | Indicates a very strong binding affinity, making it a highly sensitive probe. nih.gov |

Detection and Localization of Thiol (-SH) Groups in Biological Systems (e.g., Sperm Protamines, Chromatin)

The high reactivity of the mercury component of FMA with thiol (-SH) groups makes it an excellent reagent for their detection and localization in complex biological systems. This application is particularly valuable in studying the structure and composition of proteins and other biomolecules rich in cysteine residues.

One notable application is in the ultrastructural analysis of sperm chromatin. FMA has been used to detect -SH groups in sperm protamines, the proteins responsible for packaging DNA in sperm heads. This method offers the advantage of allowing a direct comparison between fluorescence patterns and ultrastructural details, providing a more comprehensive understanding of chromatin organization.

The selective binding of FMA to thiol groups allows for the quantification of these groups in various biological samples. By measuring the changes in fluorescence upon binding, researchers can determine the concentration of accessible thiol groups, which can be indicative of the redox state of the cell or the structural integrity of proteins.

Probing Conformational States in Proteins and Enzymes

By attaching FMA to a specific cysteine residue, scientists can track changes in the local environment of that residue during processes like substrate binding, protein folding, or interaction with other molecules. nih.govnih.gov An increase or decrease in fluorescence intensity, or a shift in the emission wavelength, can signal a change in the protein's three-dimensional structure. nih.gov This technique has been valuable in studying enzyme kinetics and the mechanisms of enzyme action.

Specialized Reagent in Analytical Chemistry and Environmental Monitoring

Beyond its use as a fluorescent probe in basic research, fluorescein mercuriacetate also serves as a specialized reagent in more applied fields of analytical chemistry and environmental science.

Application in Trace Gas Analysis (e.g., Hydrogen Sulfide (B99878) in Marine Boundary Layer)

While direct evidence for the use of fluorescein mercuriacetate in analyzing hydrogen sulfide (H₂S) in the marine boundary layer is not prevalent in the provided search results, the principle of using fluorescent probes for H₂S detection is well-established. nih.govrsc.org Many fluorescent sensors for H₂S operate on the principle of a reaction between the probe and H₂S, leading to a change in fluorescence. nih.gov Given FMA's reactivity with sulfur-containing compounds, its potential application in this area is conceivable, although other methods like UV fluorescence and gas chromatography-mass spectrometry are more commonly cited for trace H₂S analysis. reddit.commtb.escopernicus.org

Development of Thiol-Specific Assays for Biochemical Investigations

The selective reactivity of FMA with thiol groups has led to the development of specific assays for their quantification in biochemical studies. nih.gov These assays are based on the change in fluorescence upon the formation of a complex between FMA and a thiol-containing molecule. The high sensitivity of fluorescence detection allows for the measurement of very low concentrations of thiols. nih.gov

For instance, FMA can be used to determine the number of accessible thiol groups in a protein sample, providing information about its folding state and potential for forming disulfide bonds. nih.gov Such assays are crucial in various areas of biochemistry, including drug discovery and the study of oxidative stress, where the status of thiol groups is a key indicator. nih.govrsc.org

Table 2: Summary of Fluorescein Mercuriacetate Applications

| Application Area | Specific Use | Key Principle |

|---|---|---|

| Macromolecular Structure | Elucidating DNA dynamic structure. nih.govnih.gov | FMA binds to open regions of DNA, and its fluorescence reports on these structural dynamics. nih.gov |

| Biological Detection | Detecting and localizing thiol (-SH) groups in sperm protamines and chromatin. | The mercury component of FMA selectively reacts with thiol groups, and the fluorescein component allows for visualization. |

| Protein Dynamics | Probing conformational states in proteins and enzymes. nih.govnih.gov | Changes in the local environment of the FMA probe upon protein conformational change alter its fluorescence properties. nih.govnih.gov |

| Biochemical Assays | Development of thiol-specific quantitative assays. nih.govnih.gov | The reaction of FMA with thiols leads to a measurable change in fluorescence, allowing for quantification. nih.gov |

Bioconjugation Strategies Employing Fluorescein Mercuriacetate Reactivity for Biomolecular Labeling

Fluorescein mercuric acetate (B1210297) serves as a versatile reagent in bioconjugation, primarily owing to the reactivity of its mercury-carbon bonds and its inherent fluorescence. Its applications in advanced research methodologies are centered on its ability to covalently label specific functional groups on biomolecules, thereby enabling their detection and study. The principal strategies involve its use as a precursor in the synthesis of more complex labeling agents and its direct reaction with specific residues on proteins and nucleic acids.

A predominant application of fluorescein mercuric acetate is as a key starting material in the synthesis of the biarsenical probe, FlAsH-EDT₂ (Fluorescein Arsenical Hairpin Binder-Ethanedithiol). acs.orgualberta.caucsd.edu This method represents a powerful indirect bioconjugation strategy for the specific labeling of proteins within living cells. acs.org The synthesis involves a palladium-catalyzed transmetalation reaction where the acetoxymercuri groups of fluorescein mercuric acetate are replaced with arsenic trichloride. ualberta.caucsd.edursc.org The resulting arsenical compound is then treated with 1,2-ethanedithiol (B43112) (EDT) to form the stable, membrane-permeant FlAsH-EDT₂ adduct. ualberta.caucsd.edu

The bioconjugation utility of FlAsH-EDT₂ lies in its high-affinity and specific binding to a genetically encoded tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys, where Xaa is a non-cysteine amino acid) engineered into a protein of interest. acs.orgresearchgate.net This binding is a reversible covalent interaction between the two arsenic atoms of FlAsH and the four thiol groups of the tetracysteine tag. wikipedia.orgteledynevisionsolutions.com A significant advantage of this system is that FlAsH-EDT₂ is virtually non-fluorescent until it binds to its target tetracysteine sequence, at which point it becomes intensely fluorescent. ualberta.cateledynevisionsolutions.com This "turn-on" fluorescence minimizes background signals from unbound probes. acs.org

The binding affinity of FlAsH to its tetracysteine target is remarkably high, with dissociation constants (Kd) reported to be in the picomolar range (~10⁻¹¹ M), indicating a very stable complex. acs.org This robust interaction has been exploited to label and visualize a variety of proteins, including calmodulin, connexin43, and cellular retinoic acid-binding protein I, within their native cellular environments. acs.orgjove.com

Beyond its role as a precursor, fluorescein mercuric acetate can be used for the direct labeling of biomolecules through the reactivity of its mercury groups with sulfhydryl (-SH) groups. This property allows for the specific targeting of cysteine residues in proteins. Research has demonstrated that fluorescein mercuric acetate can act as an irreversible inhibitor of enzymes like calf liver sorbitol dehydrogenase by reacting with an essential sulfhydryl group. researchgate.netresearchgate.net This direct labeling approach, while less common than the FlAsH system, provides a tool for probing the environment and accessibility of thiol groups in proteins. nih.govnih.gov

Furthermore, fluorescein mercuric acetate has been shown to interact with nucleic acids. researchgate.net Studies have indicated that it can bind to nucleic acids, with a preference for single-stranded regions in DNA. researchgate.netucsd.edu The binding mechanism is thought to involve the denaturation of double-helical DNA, similar to other organomercurials, and interaction with specific bases such as thymidine (B127349) and deoxyguanosine. ucsd.edu This interaction is accompanied by a quenching of the fluorescein fluorescence, providing a signal for the binding event. ucsd.edu

The table below summarizes the key characteristics of the FlAsH-tetracysteine labeling system, a primary application derived from fluorescein mercuric acetate.

| Parameter | Value | Reference |

| Target Motif | Tetracysteine (Cys-Cys-Xaa-Xaa-Cys-Cys) | acs.org |

| Binding Affinity (Kd) | ~10⁻¹¹ M | acs.org |

| FlAsH-Peptide Complex Excitation Max | 508 nm | wikipedia.org |

| FlAsH-Peptide Complex Emission Max | 528 nm | wikipedia.org |

| FlAsH-Peptide Complex Quantum Yield | ~0.5 | ualberta.ca |

Detailed research findings on the bioconjugation applications of fluorescein mercuric acetate are presented in the interactive data table below.

| Bioconjugation Strategy | Target Biomolecule | Key Research Finding | Reference |

|---|---|---|---|

| Indirect Labeling via FlAsH-EDT₂ Synthesis | Proteins with Tetracysteine Tags | Fluorescein mercuric acetate is a precursor for FlAsH-EDT₂, which specifically binds to the CCXXCC motif in proteins with high affinity (Kd ~10⁻¹¹ M), becoming highly fluorescent upon binding. | acs.orgualberta.ca |

| Direct Thiol-Reactive Labeling | Sorbitol Dehydrogenase | Fluorescein mercuric acetate acts as an irreversible inhibitor by reacting with an essential sulfhydryl group on the enzyme. | researchgate.netresearchgate.net |

| Direct Thiol-Reactive Labeling | Sperm Chromatin Protamines | FMA can be used to detect -SH groups in sperm protamines for fluorescence and electron microscopy. | nih.gov |

| Nucleic Acid Interaction | Single-stranded DNA | Binds selectively to single-stranded sections in DNA, causing fluorescence quenching. The interaction is strong with an association constant of 6.8 x 10⁷ M⁻¹ for single-stranded calf thymus DNA. | ucsd.edu |

| Indirect Labeling via FlAsH-EDT₂ Synthesis | Calmodulin and Connexin43 | Successfully used for in vivo labeling of calmodulin containing an inserted tetracysteine motif and connexin43 fused with a tetracysteine tag. | acs.org |

Advanced Spectroscopic and Computational Characterization of Fluorescein Mercuriacetate and Its Bioconjugates

Fluorescence Spectroscopy Techniques for Investigating Interactions

Fluorescence spectroscopy is a powerful tool for studying the interactions of fluorescein (B123965) mercuric acetate (B1210297) (FMA) with biomolecules. This technique provides insights into binding mechanisms, molecular mobility, and the dynamics of excited states.

The fluorescence of FMA is significantly quenched upon binding to nucleic acids such as DNA. nih.gov This quenching is a key indicator of complex formation and can be used to study the binding affinity and stoichiometry of the interaction. The primary mechanism behind this quenching is photoinduced electron transfer (PET). rsc.orgtum.de In the case of FMA-DNA complexes, guanine (B1146940) bases are particularly effective quenchers due to their low redox potential. rsc.orgtum.de When FMA is in close proximity to a guanine residue, an electron can be transferred from the guanine to the excited state of the fluorescein moiety, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. rsc.org

Studies have shown that the degree of quenching is highly dependent on the DNA sequence and the position of the fluorescein label. rsc.orgtum.de For instance, G-rich sequences cause the most significant quenching. tum.de The quenching effect is also influenced by the structure of the DNA, with different quenching efficiencies observed for single-stranded versus double-stranded DNA. rsc.org The association constant for the binding of FMA to single-stranded calf thymus DNA has been reported to be as high as 6.8 x 10⁷ M⁻¹, indicating a very strong interaction that is accompanied by fluorescence quenching. nih.gov

| Quenching Agent | Quenching Mechanism | Effect on Fluorescence |

| Guanine (in DNA) | Photoinduced Electron Transfer (PET) | Significant quenching |

| Other DNA bases | Less efficient PET | Moderate to low quenching |

This table summarizes the primary quenching mechanism of fluorescein mercuric acetate fluorescence in the presence of DNA.

Fluorescence polarization (FP) is a technique used to measure the rotational mobility of fluorescent molecules. mdpi.comyoutube.com When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized. The degree of polarization is inversely related to the rotational speed of the molecule. youtube.com Small, freely rotating molecules like unbound FMA will have low fluorescence polarization. However, when FMA binds to a larger biomolecule, such as a protein or DNA, its rotational motion is restricted, leading to an increase in fluorescence polarization. mdpi.com

This principle is widely used in fluorescence polarization immunoassays (FPIAs) and other binding assays to monitor complex formation in real-time. mdpi.com The change in polarization upon binding provides a direct measure of the extent of complexation. The lifetime of the fluorophore is a critical factor in FP assays; fluorescein, with a lifetime of approximately 4 nanoseconds, is suitable for studying the binding of relatively small molecules. iss.com

| State of FMA | Rotational Mobility | Fluorescence Polarization |

| Unbound | High | Low |

| Bound to Biomolecule | Low | High |

This table illustrates the change in fluorescence polarization of fluorescein mercuric acetate upon binding to a larger molecule.

Time-resolved fluorescence spectroscopy provides detailed information about the excited-state lifetime and dynamics of FMA. instras.comedinst.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. edinst.com This parameter is sensitive to the molecule's environment and can be affected by processes such as quenching, energy transfer, and solvent relaxation. instras.com

For fluorescein and its derivatives, the fluorescence lifetime is typically in the range of 4-5 nanoseconds. researchgate.net Time-resolved measurements can reveal the presence of different excited-state species and the kinetics of their interconversion. For example, in the presence of quenchers like guanine, the fluorescence lifetime of FMA will decrease. researchgate.net By analyzing the decay kinetics, it is possible to determine the rate constants for quenching and other dynamic processes that affect the excited state. researchgate.net

The fluorescence of fluorescein and its derivatives is highly sensitive to the surrounding environment, particularly pH. nih.govnih.gov The fluorescence intensity of fluorescein is significantly higher in basic conditions (pH > 8) and decreases dramatically in acidic environments. nih.gov This pH dependence is due to the different prototropic forms of the fluorescein molecule that exist at different pH values. nih.gov The dianionic form, which predominates at higher pH, is strongly fluorescent, while the monoanionic, neutral, and cationic forms that exist at lower pH are significantly less fluorescent or non-fluorescent. nih.govnih.gov

This property makes fluorescein-based probes, including FMA, useful as pH sensors in biological systems. nih.gov The pKa of the phenolic group of fluorescein is around 6.4, making it particularly sensitive to pH changes in the physiological range. nih.gov The introduction of electron-withdrawing groups to the fluorescein structure can lower the pKa, making the probe suitable for monitoring pH in more acidic environments. nih.gov

| pH Range | Predominant Fluorescein Form | Fluorescence Intensity |

| > 8 | Dianion | High |

| ~6.4 | Monoanion/Dianion Equilibrium | Intermediate |

| < 6 | Monoanion/Neutral/Cation | Low to None |

This table shows the relationship between pH, the ionic form of fluorescein, and its fluorescence intensity.

Absorption Spectroscopy for Binding and Conformational Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible absorption spectroscopy is a fundamental technique used to study the binding of FMA to biomolecules and to analyze conformational changes. nih.gov The formation of a complex between FMA and a biomolecule often leads to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. nih.govsciforschenonline.org

For example, the binding of FMA to DNA can be monitored by observing the changes in its absorption spectrum. nih.gov These spectral changes can be used to determine binding constants and the stoichiometry of the complex. researchgate.net In some cases, the formation of an isosbestic point in the absorption spectra upon titration with a binding partner provides strong evidence for the formation of a specific complex. nih.gov UV-Vis spectroscopy can also provide information about structural changes in the biomolecule upon binding of FMA. nih.gov

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the structural elucidation of FMA and its bioconjugates.

NMR spectroscopy provides detailed information about the atomic-level structure and dynamics of molecules in solution. nih.gov For FMA-bioconjugate complexes, NMR can be used to identify the specific binding sites on the biomolecule and to determine the three-dimensional structure of the complex. nih.gov Chemical shift perturbations observed in the NMR spectra of a biomolecule upon the addition of FMA can pinpoint the amino acid or nucleotide residues involved in the interaction.

FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. phcogj.com The FTIR spectrum of FMA would show characteristic peaks for its functional groups, such as the carbonyl groups of the acetate and the xanthene core. mdpi.com Upon binding to a biomolecule, changes in the vibrational frequencies of these groups can indicate their involvement in the interaction. mdpi.com For example, a shift in the carbonyl stretching frequency could suggest hydrogen bonding or coordination to a metal ion.

| Spectroscopic Technique | Information Obtained |

| NMR | 3D structure, binding site identification, dynamics |

| FTIR | Functional group identification, conformational changes |

This table summarizes the type of structural information that can be obtained from NMR and FTIR spectroscopy for fluorescein mercuric acetate and its bioconjugates.

Mass Spectrometry for Molecular Identification and Complex Characterization

Mass spectrometry (MS) is a critical analytical technique for the precise identification of fluorescein mercuriacetate (FMA) and the characterization of its bioconjugates. This method provides detailed information on the molecular weight and structure of the compound and its complexes.

For the molecular identification of FMA, high-resolution mass spectrometry provides an exact mass measurement, which is crucial for confirming its elemental composition. The experimentally determined mass can be compared against the theoretical mass calculated from its chemical formula, C₂₄H₁₆Hg₂O₉.

| Property | Value |

| Molecular Weight | 849.6 g/mol |

| Exact Mass | 850.018403 Da |

| Monoisotopic Mass | 852.02072 Da |

| Data sourced from PubChem. nih.gov |

Furthermore, tandem mass spectrometry (MS/MS) can be utilized to gain deeper structural insights. In a typical MS/MS experiment, the mass-selected bioconjugate ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides information about the binding site of FMA on the biomolecule and the stability of the conjugate bond under specific conditions. chimia.ch

Application of Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations offer profound insights into the electronic structure, stability, and spectroscopic properties of fluorescein mercuriacetate. These computational methods are instrumental in understanding the mechanistic details of its interactions and reactivity, which can be challenging to probe experimentally.

By employing theoretical models, researchers can evaluate the relative thermodynamic stability of different tautomers and conformers of fluorescein derivatives. researchgate.net For instance, calculations can determine the Gibbs free energy of various structures, predicting the most stable forms in different environments, such as in the gas phase or in various solvents. researchgate.net Although specific studies on fluorescein mercuriacetate are limited, the principles applied to fluorescein and its other derivatives are directly relevant. These calculations can elucidate the equilibrium between the fluorescent open quinoid form and the non-fluorescent closed lactone form, which is fundamental to its function as a fluorescent probe.

Quantum chemical calculations are also used to predict and interpret spectroscopic data. For example, theoretical calculations can simulate the electronic absorption spectra of FMA and its bioconjugates. By comparing the calculated spectra with experimental data, researchers can validate the structural models and gain a deeper understanding of the electronic transitions responsible for its characteristic absorbance and fluorescence. researchgate.net

These computational approaches can also shed light on the nature of the interaction between FMA and its target biomolecules. By modeling the non-covalent interactions, such as hydrogen bonding and van der Waals forces, it is possible to predict the preferred binding conformations and estimate the binding energies. This information is invaluable for understanding the specificity and stability of FMA bioconjugates.

Gel Filtration for Molecular Size and Complex Stability Analysis

Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used technique for the analysis and purification of fluorescein mercuriacetate bioconjugates. nih.gov This method separates molecules based on their hydrodynamic radius, making it ideal for separating large bioconjugate complexes from smaller, unbound FMA molecules. micropublication.orgnih.gov

The principle of gel filtration involves passing the sample through a column packed with a porous gel matrix. Larger molecules, such as protein-FMA conjugates, are excluded from the pores and therefore travel through the column more quickly, eluting first. Smaller molecules, like free FMA, can enter the pores, resulting in a longer path through the column and a later elution time. nih.gov This separation is critical in preparing pure bioconjugate samples, free from unreacted labeling reagent. nih.gov

The elution volume of the bioconjugate can be used to estimate its molecular size. By calibrating the column with a set of protein standards of known molecular weights, a standard curve can be generated that correlates elution volume with molecular weight. The molecular weight of the FMA-bioconjugate can then be interpolated from this curve.

| Molecule | Relative Size | Elution from Gel Filtration Column |

| Protein-FMA Bioconjugate | Large | Excluded from pores, elutes earlier |

| Free Fluorescein Mercuriacetate | Small | Enters pores, elutes later |

Gel filtration is also a valuable tool for assessing the stability of the FMA-biomolecule complex. If the complex is unstable and dissociates during its passage through the column, two distinct peaks will be observed in the chromatogram: one corresponding to the high-molecular-weight biomolecule and another corresponding to the low-molecular-weight FMA. The relative areas of these peaks can provide a quantitative measure of the complex's stability under the specific chromatographic conditions.

Research Challenges, Methodological Limitations, and Future Directions for Fluorescein Mercuriacetate Research

Overcoming Instability and Sensitivity in Experimental Conditions

A primary challenge in the application of Fluorescein (B123965) Mercuric Acetate (B1210297) is its inherent instability under certain experimental conditions, particularly when used in electron microscopy. Like other organic mercurial compounds, FMA is susceptible to degradation under the electron beam. nih.gov This instability can lead to artifacts and compromise the integrity of ultrastructural analyses.

Key Challenges and Mitigation Strategies:

Electron Beam Instability: Research has shown that FMA is unstable under electron beams, which is a significant limitation for its use in correlative light and electron microscopy where localization of specific groups is desired at high resolution. nih.gov

Recommended Strategies: To counteract this, researchers recommend using low beam intensities during electron microscopy. Additionally, cooling the specimens can help to mitigate the degradation of the compound and preserve the stained structures. nih.gov

The sensitivity of FMA to its environment extends beyond electron microscopy. Its fluorescence and binding can be influenced by factors such as pH and the presence of other reactive species, requiring careful optimization of experimental parameters for reliable results. researchgate.netresearchgate.net

Strategies for Enhancing Selectivity and Specificity in Labeling and Detection

While FMA is valued for its specificity towards sulfhydryl (-SH) groups, enhancing its selectivity for particular thiols within a complex mixture of biomolecules remains a significant area of research. nih.govresearchgate.net The mercury component reacts with sulfhydryl groups, but distinguishing between different SH-containing molecules, such as glutathione, cysteine, or specific protein thiols, requires strategic approaches.

Current and Future Strategies:

Kinetic Analysis: The interaction between FMA and its target can be studied using techniques like stopped-flow methods to determine binding kinetics. This allows for a more detailed understanding of the interaction, such as the reversible single-step binding mechanism observed with tryptophan. researchgate.net

Structural Requirement Analysis: By comparing the reactivity of FMA with various derivatives of a target molecule, researchers can identify the specific chemical moieties essential for binding. For instance, studies with tryptophan derivatives revealed that both the protonated amino group and the indole (B1671886) moiety are crucial for complex formation. researchgate.net

Concentration-Dependent Selectivity: FMA exhibits different binding behaviors at different concentrations. At low concentrations, it can selectively bind to single-stranded sections of DNA. nih.gov However, at higher concentrations, it cooperatively binds to and denatures double-helical DNA. nih.gov This concentration-dependent activity can be exploited for selective labeling of specific nucleic acid structures.

pH Optimization: The quenching of FMA's fluorescence upon reaction with an analyte is often pH-dependent. Optimizing the pH of the assay solution is a critical step to achieve maximum sensitivity and selectivity for a target analyte, as demonstrated in the detection of volatile sulfur compounds. researchgate.netresearchgate.net

Development of Novel Derivatizations for Expanded Research Applications

Modifying the core structure of fluorescein and its mercury derivatives is a promising avenue for developing probes with new or enhanced functionalities. These novel derivatizations can expand the applications of fluorescein-based mercurial compounds beyond simple thiol detection to the sensing of other important analytes like metal ions.

Examples of Novel Derivatizations:

Halogenated Fluoresceins: The synthesis of mercury-bromin derivatives of fluorescein represents an early example of modifying the fluorescein backbone to create new compounds. google.com More recently, dichlorofluorescein derivatives have been developed as chemodosimetric systems for the selective detection of Hg²⁺ ions in aqueous solutions. acs.org These systems work through a selective mercuration process on the xanthene ring, resulting in a distinct colorimetric and fluorogenic response. acs.org

Fluorescein Hydrazide Derivatives: A significant advancement is the synthesis of fluorescein hydrazide, which can be appended to other structures, such as Metal-Organic Frameworks (MOFs). This approach creates composite materials with highly selective sensing capabilities for heavy metal ions like Hg²⁺. mdpi.com

Iodinated Fluoresceins: The creation of mono-mercury derivatives of tetra-iodo-fluorescein highlights another pathway for derivatization aimed at specific applications. google.com

These derivatization strategies often involve multi-step synthesis, beginning with a fluorescein base, followed by reactions to add functional groups (e.g., hydrazine) or to append the molecule to a larger structure. google.commdpi.com

Integration with Emerging Technologies for Advanced Biological and Chemical Probing

The utility of FMA and its derivatives can be significantly amplified by integrating them with emerging analytical technologies. This synergy allows for more sensitive, high-throughput, and field-deployable detection systems.

Technological Integrations:

Micro-Paper Analytical Devices (µPADs): FMA has been successfully impregnated onto micro-paper analytical devices for the quantitative determination of hydrogen sulfide (B99878) gas. researchgate.net This creates an inexpensive, portable sensor for applications like monitoring oral malodor, where the quenching of FMA fluorescence upon reaction with volatile sulfur compounds is measured. researchgate.net

Metal-Organic Frameworks (MOFs): The integration of fluorescein derivatives with MOFs has produced highly sensitive and selective optical sensors. mdpi.com For example, a fluorescein hydrazide-appended Ni(MOF) composite acts as a chromogenic and fluorogenic sensor for Hg²⁺ ions, with a low detection limit and high selectivity. mdpi.com The porous nature of MOFs allows for rapid diffusion of analytes, enhancing the sensing performance. mdpi.com

Multi-Modal Microscopy: FMA serves as a valuable reagent for correlative microscopy, allowing for the comparison of fluorescence patterns on semi-thin sections with ultrastructural details on thin sections from the same sample. nih.gov This integration provides a more comprehensive understanding of the distribution of target molecules within cells and tissues.

Computational Modeling and Simulation for Predictive Understanding of Reactivity

While experimental work continues, the future of FMA research will likely involve a greater role for computational chemistry. Computational modeling and simulation can provide a predictive understanding of the molecule's behavior, guiding the design of new experiments and derivatives.

Future Research Directions:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to investigate reaction intermediates and transition states. This approach can help explain the regioselectivity of reactions, similar to how it has been used to understand the anti-Markovnikov addition of acetic acid to trans-anethole catalyzed by a photoredox dye. acs.org Such models could predict which thiol-containing molecules FMA is most likely to react with under specific conditions.

Understanding Photophysical Properties: Computational models are crucial for understanding the photophysical properties of fluorescein derivatives, including those with thermally activated delayed fluorescence (TADF). researchgate.net These simulations can calculate the energy gaps between singlet and triplet states (ΔE_ST), which is essential for designing new fluorescent probes with enhanced properties like longer lifetimes. researchgate.net

Designing Novel Sensors: By simulating the interaction between FMA derivatives and various analytes, researchers can rationally design new sensors with improved selectivity and sensitivity. Computational screening could identify the most promising derivative structures before undertaking complex and time-consuming synthesis.

The integration of these computational approaches will accelerate the development of next-generation probes based on the fluorescein mercuric acetate scaffold, tailored for specific and challenging analytical problems in biology and chemistry.

Q & A

Q. What are the established synthesis protocols for fluorescein mercuriacetate, and how can researchers validate purity and structural integrity?

Fluorescein mercuriacetate synthesis typically involves mercury acetate reacting with fluorescein derivatives under controlled conditions. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation. Quantitative mercury content analysis via inductively coupled plasma mass spectrometry (ICP-MS) is critical for stoichiometric validation. Ensure reproducibility by documenting reaction parameters (e.g., temperature, solvent ratios) in triplicate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing fluorescein mercuriacetate in complex matrices?

Ultraviolet-visible (UV-Vis) spectroscopy is ideal for tracking fluorescein’s aromatic chromophore (λmax ~490 nm). For mercury quantification, atomic absorption spectroscopy (AAS) or X-ray fluorescence (XRF) are recommended. In biological matrices, reverse-phase HPLC with fluorescence detection enhances specificity. Always include internal standards (e.g., fluorescein isothiocyanate) to control for matrix interference .

Q. What safety protocols are essential for handling fluorescein mercuriacetate in laboratory settings?

Follow OSHA guidelines for mercury-containing compounds:

- Use fume hoods and sealed reaction systems to minimize airborne exposure .

- Implement real-time mercury vapor monitoring with portable AAS devices.

- Mandate PPE (gloves, lab coats, goggles) and emergency showers/eye wash stations .

- Decontaminate spills using sulfur powder to bind mercury, followed by disposal as hazardous waste.

Q. How is fluorescein mercuriacetate utilized as a fluorescent probe in membrane permeability studies?

Its lipophilic mercury moiety enables integration into lipid bilayers. Protocols include:

- Incubating with model membranes (e.g., liposomes) at physiological pH.

- Quantifying fluorescence quenching under varying ionic strengths.

- Validating results with control probes (e.g., merbromin) to isolate mercury-specific effects .

Advanced Research Questions

Q. How can researchers optimize fluorescein mercuriacetate’s detection sensitivity in low-abundance biomarker assays?

Enhance sensitivity via:

- Nanoparticle conjugation : Gold nanoparticles amplify fluorescence signals through plasmonic effects.

- Microfluidic integration : Reduces sample volume requirements while improving reaction kinetics.

- Signal normalization : Use dual-wavelength ratiometric measurements to correct for environmental variability. Document optimization steps in a table (Table 1) comparing signal-to-noise ratios across methods .

Table 1 : Sensitivity optimization strategies for fluorescein mercuriacetate-based assays

| Method | Detection Limit (nM) | Signal-to-Noise Ratio | Reference |

|---|---|---|---|

| Conventional HPLC | 50 | 8:1 | |

| Nanoparticle-enhanced | 5 | 25:1 | |

| Microfluidic assay | 2 | 40:1 |

Q. What experimental strategies resolve contradictions in reported binding affinities of fluorescein mercuriacetate for thiol-containing proteins?

Address discrepancies by:

- Controlling redox conditions : Pre-treat proteins with reducing agents (e.g., DTT) to standardize thiol availability.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics, avoiding fluorescence-based artifacts.

- Competitive assays : Use mercury-specific chelators (e.g., BAL) to confirm binding reversibility. Replicate studies across ≥3 independent labs to validate reproducibility .

Q. How can fluorescein mercuriacetate be integrated with CRISPR-based imaging systems for real-time cellular mercury tracking?

Design a fusion system where guide RNAs target mercury-responsive promoters. Fluorescein mercuriacetate acts as a reporter via:

Q. What methodological frameworks ensure robust statistical analysis in long-term stability studies of fluorescein mercuriacetate?

Adopt a factorial design to test variables:

- Storage conditions : Temperature (4°C vs. -20°C), light exposure, pH.

- Analytical endpoints : Fluorescence decay rates, mercury leakage (ICP-MS). Use ANOVA with post-hoc Tukey tests to identify significant degradation pathways. Publish raw stability datasets in repositories like Zenodo for transparency .

Guidance for Data Presentation

- Tables : Format reaction conditions, validation parameters, and statistical results in Microsoft Word tables with Roman numeral labeling and footnotes .

- Figures : Include fluorescence spectra with error bars representing triplicate measurements. Use color-coding for clarity in comparative analyses .

- Supplementary Data : Deposit raw NMR/LC-MS spectra and stability datasets in public repositories (e.g., Figshare), citing DOIs in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.